molecular formula C6H8O2 B2412932 2-Oxabicyclo(2.2.1)heptan-6-on CAS No. 34108-25-3

2-Oxabicyclo(2.2.1)heptan-6-on

Cat. No. B2412932
CAS RN: 34108-25-3
M. Wt: 112.128
InChI Key: CQSRCTUGTARZBC-UHFFFAOYSA-N
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Description

“2-Oxabicyclo(2.2.1)heptan-6-on”, also known as “7-Oxabicyclo[2.2.1]heptane” or “1,4-Epoxycyclohexane”, is an organic compound . It’s a type of oxabicycloheptane, which are cyclic ethers that are important intermediates in chemical processes such as combustion, photochemical oxidation, and biological degradation of hydrocarbons .


Synthesis Analysis

The synthesis of 7-oxabicyclo[2.2.1]heptane and its derivatives often involves the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles . A key synthesis step for related compounds involves the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile .


Molecular Structure Analysis

The molecular structure of 7-oxabicyclo[2.2.1]heptane has been analyzed using density functional methods . The compound has a molecular weight of 98.14 and its empirical formula is C6H10O . The InChI key for this compound is YPWFNLSXQIGJCK-OLQVQODUSA-N .


Chemical Reactions Analysis

Bicyclic epoxides like 7-oxabicyclo[2.2.1]heptane are formed as intermediates in the synthesis of natural products with biological interest . They are also used as templates to achieve stereoselective functional groups for the synthesis of many natural products .


Physical And Chemical Properties Analysis

7-Oxabicyclo[2.2.1]heptane has a refractive index of 1.448 (lit.), a boiling point of 119 °C/713 mmHg (lit.), and a density of 0.968 g/mL at 25 °C (lit.) . Its thermochemical properties, including enthalpy of formation, entropy, and heat capacity, have been calculated using density functional methods .

Scientific Research Applications

1. Bioisostere in Drug Discovery

  • Application Summary : 2-Oxabicyclo[2.2.2]octane has been identified as a new bioisostere of the phenyl ring, a common structural element in chemistry. It has been incorporated into the structure of drugs like Imatinib and Vorinostat (SAHA) instead of the phenyl ring .
  • Methods of Application : The key synthesis step is the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile .
  • Results : In Imatinib, such replacement leads to improvement of physicochemical properties: increased water solubility, enhanced metabolic stability, and reduced lipophilicity. In Vorinostat, such replacement results in a new bioactive analog of the drug .

2. Thermochemistry of Oxabicyclo-Heptanes

  • Application Summary : The thermochemical properties of 7-oxabicyclo[2.2.1]heptane and its derivatives have been studied .
  • Methods of Application : Molecular structures and vibration frequencies for 7-oxabicyclo[2.2.1]heptane and its derivatives are calculated at the level of theory .
  • Results : Enthalpies of formation are determined at calculation level using isodesmic and homodesmic working reactions with the known enthalpies of reference species .

3. Substrate for Enzyme Specificity Investigation

  • Application Summary : 7-Oxabicyclo[4.1.0]heptan-2-one has been used as a substrate to investigate the substrate specificity of purified recombinant NADPH-dependent 3-quinuclidinone reductases from Microbacterium luteolum JCM 9174 for the reductive reaction of ketones .
  • Methods of Application : The compound was employed as a substrate in enzymatic reactions .
  • Results : The study provided insights into the substrate specificity of the enzyme .

4. Polymerization

  • Application Summary : 2-methylidene- 7-oxanorbornane, a derivative of 7-oxanorbornane, has been used in radical-induced alkene polymerizations .
  • Methods of Application : The compound is used as a monomer in radical-induced polymerization reactions .
  • Results : The polymerization of this compound leads to the formation of useful polymers .

5. Herbicides

  • Application Summary : Some derivatives of 7-oxanorbornane have been found to be bioactive and used as herbicides .
  • Methods of Application : These compounds are applied to plants to control or kill unwanted vegetation .
  • Results : The application of these compounds as herbicides has been found to be effective .

6. Anticapsin Analog

  • Application Summary : 7-Oxabicyclo [4.1.0]heptan-2-one has been reported as an anticapsin analog .
  • Methods of Application : This compound is used in biochemical studies as an analog of anticapsin .
  • Results : The use of this compound as an anticapsin analog has provided insights into the biochemical properties of anticapsin .

7. Construction of Oxygenated 2-Azabicyclo[2.2.1]heptanes

  • Application Summary : A palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes has been used to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes .
  • Methods of Application : This reaction proceeds efficiently with a broad array of substrates .
  • Results : The products could be further functionalized to build up a library of bridged aza-bicyclic structures .

8. Inhibition in T-Lymphocytes

  • Application Summary : 7-Oxabicyclo[2.2.1]heptane has been reported to inhibit the formation of active transcription factors such as NF-AT and NF-IL2A, which are essential for interleukin-2 (IL2) gene expression .
  • Methods of Application : This compound is used in biochemical studies as an inhibitor .
  • Results : The use of this compound as an inhibitor has provided insights into the biochemical properties of interleukin-2 (IL2) gene expression .

Safety And Hazards

7-Oxabicyclo[2.2.1]heptane is classified as a flammable liquid (Category 2) according to the 2012 OSHA Hazard Communication Standard . It has a flash point of 13 °C and is recommended to be stored in a well-ventilated place and kept cool . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this compound .

Future Directions

The use of 7-oxabicyclo[2.2.1]heptane and similar compounds as bioisosteres in drug discovery projects suggests potential future directions in medicinal chemistry and agrochemistry . The development of new synthesis methods and the exploration of novel structures with improved physicochemical profiles are areas of ongoing research .

properties

IUPAC Name

2-oxabicyclo[2.2.1]heptan-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c7-5-1-4-2-6(5)8-3-4/h4,6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQSRCTUGTARZBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(=O)C1OC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxabicyclo(2.2.1)heptan-6-on

CAS RN

34108-25-3
Record name 2-oxabicyclo[2.2.1]heptan-6-one
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